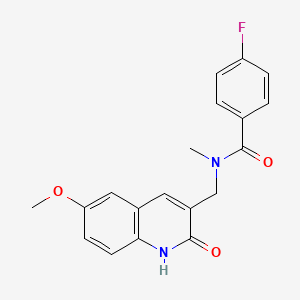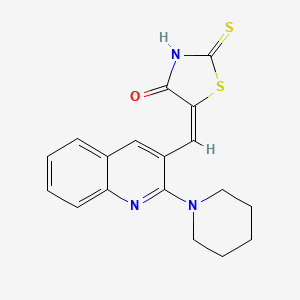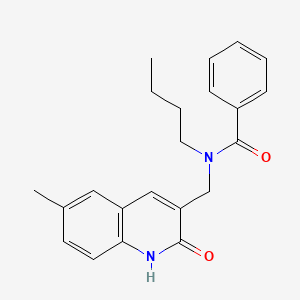
N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as TBOA, is a selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system (CNS). TBOA has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders.
Mecanismo De Acción
TBOA is a non-competitive inhibitor of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, meaning that it binds to a site on the transporter protein other than the glutamate binding site. By binding to the transporter protein, TBOA prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
TBOA has been shown to increase extracellular glutamate levels in the CNS, leading to excitotoxicity and neuronal damage. TBOA has also been shown to induce seizures in animal models, further supporting its role in excitotoxicity. In addition, TBOA has been shown to increase the release of other neurotransmitters, such as dopamine and serotonin, suggesting that it may have broader effects on neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TBOA in lab experiments is its selectivity for N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. By selectively blocking this compound, TBOA can mimic the effects of glutamate receptor activation without affecting other neurotransmitter systems. However, TBOA has also been shown to have off-target effects, such as inhibition of GABA transporters, which may complicate its use in certain experiments. In addition, TBOA is a relatively potent inhibitor of this compound, which may limit its use in experiments where partial inhibition is desired.
Direcciones Futuras
There are several future directions for research involving TBOA. One area of interest is the role of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. By studying the effects of EAAT inhibition in animal models of these diseases, researchers may be able to identify new targets for therapeutic intervention. Another area of interest is the development of more selective EAAT inhibitors, which may have fewer off-target effects and greater utility in experimental settings. Finally, the use of TBOA in combination with other drugs or therapies may provide new insights into the complex interactions between neurotransmitter systems in the CNS.
Métodos De Síntesis
TBOA can be synthesized using a multi-step process involving the condensation of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with tert-butyl bromoacetate, followed by deprotection and amidation. The final product is a white crystalline solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to increase extracellular glutamate levels in the CNS, leading to excitotoxicity and neuronal damage. By blocking N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, TBOA can mimic the effects of glutamate receptor activation, allowing researchers to study the downstream effects of glutamate release.
Propiedades
IUPAC Name |
N-tert-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)22-17(24)13-25-16-12-8-7-11-15(16)19-21-18(23-26-19)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNAYKLNVERGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)

![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)




![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
